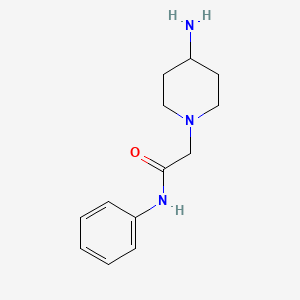![molecular formula C12H11N3O4S B3305392 N-[(4-Aminophenyl)sulfonyl]isonicotinamide 1-oxide CAS No. 923163-95-5](/img/structure/B3305392.png)
N-[(4-Aminophenyl)sulfonyl]isonicotinamide 1-oxide
Overview
Description
N-[(4-Aminophenyl)sulfonyl]isonicotinamide 1-oxide is a chemical compound with the molecular formula C12H11N3O4S and a molecular weight of 293.3 g/mol . This compound is known for its unique structure, which includes an isonicotinamide moiety and a sulfonyl group attached to a 4-aminophenyl ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Aminophenyl)sulfonyl]isonicotinamide 1-oxide typically involves the reaction of 4-aminobenzenesulfonamide with isonicotinic acid or its derivatives under oxidative conditions. The reaction is usually carried out in the presence of an oxidizing agent such as hydrogen peroxide or a peracid to introduce the 1-oxide functionality .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
N-[(4-Aminophenyl)sulfonyl]isonicotinamide 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the 1-oxide group back to the parent amide.
Substitution: The sulfonyl and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted analogs where the sulfonyl or amino groups have been replaced by other functional groups .
Scientific Research Applications
N-[(4-Aminophenyl)sulfonyl]isonicotinamide 1-oxide is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-Aminophenyl)sulfonyl]isonicotinamide 1-oxide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and isonicotinamide groups are believed to play a crucial role in its biological activity, potentially inhibiting key enzymes or interacting with cellular receptors .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Aminophenyl)sulfonyl]isonicotinamide
- N-[(4-Aminophenyl)sulfonyl]nicotinamide
- N-[(4-Aminophenyl)sulfonyl]pyridine-2-carboxamide
Uniqueness
N-[(4-Aminophenyl)sulfonyl]isonicotinamide 1-oxide is unique due to the presence of the 1-oxide group, which imparts distinct chemical and biological properties compared to its analogs. This functional group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research .
Properties
IUPAC Name |
N-(4-aminophenyl)sulfonyl-1-oxidopyridin-1-ium-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S/c13-10-1-3-11(4-2-10)20(18,19)14-12(16)9-5-7-15(17)8-6-9/h1-8H,13H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIAKQMJFXTREO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC(=O)C2=CC=[N+](C=C2)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-[(4-methoxyphenyl)sulfanyl]propanamide](/img/structure/B3305309.png)
![1-[(3-methylphenyl)methyl]-N-(6-nitro-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B3305311.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(naphthalen-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B3305313.png)


![N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-2-methoxybenzamide](/img/structure/B3305347.png)

![N-METHYL-N-[2,4,6-TRIMETHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]METHANESULFONAMIDE](/img/structure/B3305356.png)
![2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B3305357.png)
![2-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B3305364.png)

![2-iodo-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B3305383.png)
![Benzoic acid, 4-[[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]methyl]-, methyl ester](/img/structure/B3305399.png)

